5-Ethoxy-4-methyloxazole: A Comprehensive Technical Guide
5-Ethoxy-4-methyloxazole: A Comprehensive Technical Guide
CAS Number: 5006-20-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethoxy-4-methyloxazole, a key heterocyclic intermediate. It covers its physicochemical properties, detailed synthesis protocols, spectroscopic data, and known applications, with a particular focus on its role in the synthesis of Vitamin B6. The guide also explores the broader biological context of the oxazole scaffold, offering insights for researchers in drug discovery and development.
Physicochemical Properties
5-Ethoxy-4-methyloxazole is a colorless to light yellow liquid.[] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉NO₂ | [][2][3] |
| Molecular Weight | 127.14 g/mol | [][2][3] |
| Density | 1.04 g/cm³ | [][4] |
| Boiling Point | 164.5 °C at 760 mmHg | [4][5] |
| 77-80 °C at 6.67 kPa (50 Torr) | [4] | |
| Flash Point | 53.3 °C | [4][5] |
| Refractive Index | 1.448 | [4] |
| XLogP3 | 1.4 | [2] |
| Topological Polar Surface Area | 35.3 Ų | [2] |
Synthesis Protocols
The synthesis of 5-Ethoxy-4-methyloxazole can be achieved through several routes. The most prominently documented method involves the hydrolysis and subsequent decarboxylation of an ethyl oxazole-2-carboxylate precursor. An alternative pathway commences from the amino acid α-alanine.
Method 1: From 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester
This industrial method involves a three-step, one-pot synthesis: alkaline hydrolysis, acidification, and decarboxylation.[6]
Experimental Protocol:
-
Hydrolysis: To a reaction vessel, add 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, toluene, water, and sodium hydroxide. The mixture is stirred and heated to a temperature between 20-80 °C to facilitate hydrolysis.[6]
-
Acidification: After the hydrolysis is complete, the layers are separated. The aqueous phase is then acidified with hydrochloric acid to a pH of 1.0-2.5.[6]
-
Decarboxylation and Isolation: An organic solvent is added to the acidified solution, and the mixture is heated to 30-50 °C until carbon dioxide evolution ceases. The pH is then adjusted to ≥ 9.0, and the layers are separated. The organic phase is subjected to reduced pressure distillation to yield 5-Ethoxy-4-methyloxazole.[6]
A related procedure specifies the decarboxylation of 4-methyl-5-ethoxyoxazolecarboxylic acid ethyl ester in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid in toluene at 90°C.[7]
Method 2: From α-Alanine
This synthetic route involves the esterification, formylation, and subsequent cyclization of α-alanine.[4]
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of 5-Ethoxy-4-methyloxazole from α-alanine.
Spectroscopic Data
While raw spectra are not provided, the expected spectroscopic characteristics can be inferred from the structure and data for similar oxazole derivatives. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound.[8]
-
¹H NMR: The spectrum would be expected to show signals for the ethoxy group (a triplet and a quartet), a singlet for the methyl group, and a singlet for the proton on the oxazole ring.
-
¹³C NMR: The spectrum would display distinct signals for the carbons of the ethoxy group, the methyl group, and the three carbons of the oxazole ring.
-
IR Spectroscopy: Characteristic absorption bands would be present for C-O-C stretching of the ether, C=N and C=C stretching of the oxazole ring, and C-H stretching of the alkyl groups.
-
Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (127.14).
Applications in Synthesis
The primary and most significant application of 5-Ethoxy-4-methyloxazole is as a key intermediate in the synthesis of Vitamin B6 (Pyridoxine).[4][9]
Vitamin B6 Synthesis
The synthesis of the pyridoxine core is achieved through a Diels-Alder reaction where 5-Ethoxy-4-methyloxazole acts as the diene.[10] The oxazole ring undergoes a [4+2] cycloaddition with a suitable dienophile, followed by an aromatization step to form the substituted pyridine ring of Vitamin B6.[10]
Figure 2: Key steps in the synthesis of Vitamin B6 involving 5-Ethoxy-4-methyloxazole.
Biological Context and Potential
While 5-Ethoxy-4-methyloxazole is primarily utilized as a synthetic intermediate, the oxazole scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds.[11][12] Derivatives of oxazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12][13][14]
For instance, some 4-methyloxazole derivatives have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. While no direct biological activity has been reported for 5-Ethoxy-4-methyloxazole, its core structure suggests that it could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.
Figure 3: A generalized representation of the NF-κB signaling pathway, a common target for anti-inflammatory oxazole derivatives. Note: This is a general illustration and has not been specifically demonstrated for 5-Ethoxy-4-methyloxazole.
Safety Information
5-Ethoxy-4-methyloxazole is classified as a flammable liquid and vapor.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.
Conclusion
5-Ethoxy-4-methyloxazole is a valuable heterocyclic compound with well-established physicochemical properties and synthetic protocols. Its primary importance lies in its role as a key building block in the industrial synthesis of Vitamin B6. While direct biological activities have not been reported, the prevalence of the oxazole core in numerous bioactive molecules suggests that 5-Ethoxy-4-methyloxazole and its derivatives hold potential for future exploration in the field of drug discovery. This guide serves as a comprehensive resource for researchers and professionals working with this versatile intermediate.
References
- 2. 5-Ethoxy-4-methyloxazole | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 5-Ethoxy-4-Methyloxazole [chembk.com]
- 5. 5-Ethoxy-4-methyl-1,3-oxazole | CAS#:5006-20-2 | Chemsrc [chemsrc.com]
- 6. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 7. 5-Ethoxy-4-methyloxazole synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Ethoxy-4-methyloxazole(5006-20-2) 1H NMR spectrum [chemicalbook.com]
- 9. CN86101512A - The synthesis technique of vitamin B6 intermediate 4-methyl-5-alkoxy-oxazole - Google Patents [patents.google.com]
- 10. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
